molecular formula C20H22N5O2+ B14807591 2-(3-Cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-yl)-malononitrile 4-methylmorpholinium salt

2-(3-Cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-yl)-malononitrile 4-methylmorpholinium salt

Cat. No.: B14807591
M. Wt: 364.4 g/mol
InChI Key: OLBSEDYXFSPZLK-UHFFFAOYSA-O
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Description

2-(3-Cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-yl)-malononitrile 4-methylmorpholinium salt is a complex organic compound. It features a pyridine ring, a cyano group, a phenyl group, and a malononitrile moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano and phenyl groups: These groups can be added through substitution reactions.

    Formation of the malononitrile moiety: This step might involve the reaction of a suitable nitrile precursor with malononitrile under basic conditions.

    Formation of the 4-methylmorpholinium salt: This can be achieved by reacting the intermediate with 4-methylmorpholine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl group.

    Reduction: Reduction reactions could target the cyano group or the ketone group in the pyridine ring.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmaceutical context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-yl)-malononitrile: Without the 4-methylmorpholinium salt.

    4-Methylmorpholinium salts of other pyridine derivatives: Similar compounds with different substituents on the pyridine ring.

Uniqueness

The presence of the 4-methylmorpholinium salt might confer unique solubility or stability properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H22N5O2+

Molecular Weight

364.4 g/mol

IUPAC Name

2-(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholin-4-ium

InChI

InChI=1S/C15H10N4O.C5H11NO/c16-7-11(8-17)15-13(9-18)12(6-14(20)19-15)10-4-2-1-3-5-10;1-6-2-4-7-5-3-6/h1-5,11-12H,6H2,(H,19,20);2-5H2,1H3/p+1

InChI Key

OLBSEDYXFSPZLK-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CCOCC1.C1C(C(=C(NC1=O)C(C#N)C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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